molecular formula C35H36ClNO4S B3325065 alpha Hydroxy montelukast CAS No. 2045402-27-3

alpha Hydroxy montelukast

Katalognummer B3325065
CAS-Nummer: 2045402-27-3
Molekulargewicht: 602.2 g/mol
InChI-Schlüssel: QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha Hydroxy Montelukast is an impurity of Montelukast . Montelukast is a leukotriene receptor antagonist used as part of an asthma therapy regimen, to prevent exercise-induced bronchoconstriction, and to treat seasonal allergic rhinitis .


Molecular Structure Analysis

Alpha Hydroxy Montelukast has a molecular formula of C35H36ClNO4S and a molecular weight of 602.18 . The molecular representation of Montelukast can be found in various sources .


Chemical Reactions Analysis

Montelukast Sodium complexes show higher biological activity than the free ligand for some strains . The kinetic and thermodynamic parameters were estimated from the TGA and DTA curves . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .


Physical And Chemical Properties Analysis

Alpha Hydroxy Montelukast is sensitive to light, temperature, humidity, and oxidation . It has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a flash point of 407.7±32.9 °C .

Wissenschaftliche Forschungsanwendungen

Asthma Treatment

Montelukast sodium is a leukotriene antagonist that has been growing in interest as an alternative therapy for asthma across different age groups . This is due to its bronchoprotective, anti-inflammatory, and anti-allergic properties .

Overcoming Dysphagia

Montelukast is currently commercialized only in oral solid dosage forms, which are preferred by adult patients but may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of montelukast are being explored to overcome these limitations .

Enhanced Bioavailability and Stability

Scientific reports and patents are focusing on enhancing montelukast’s performance by increasing its bioavailability and physico-chemical stability . Strategies range from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .

Non-enteric Absorption

New dosage forms for montelukast are being designed for non-enteric absorption . Some are intended for absorption in the oral cavity, while others are for local action in the nasal mucosa or in the pulmonary epithelium .

Epilepsy Treatment

Recent studies suggest that montelukast’s anti-inflammatory effect can help to maintain the integrity of the blood-brain barrier . The drug also has neuroprotective and anti-oxidative activities, which can reduce seizure incidence and potentially be beneficial in treating epilepsy .

Cardiovascular and Cerebrovascular Effects

Montelukast has been reported to have beneficial pharmacological effects in the nervous, cardiovascular, and cerebrovascular systems . These effects could potentially be harnessed for various therapeutic applications.

Wirkmechanismus

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, Alpha Hydroxy Montelukast can mitigate the inflammatory response .

Mode of Action

Alpha Hydroxy Montelukast functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by Alpha Hydroxy Montelukast is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of Alpha Hydroxy Montelukast involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of Alpha Hydroxy Montelukast’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of Alpha Hydroxy Montelukast can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Safety and Hazards

Montelukast has been associated with serious mental health side effects . A safety data sheet for Montelukast Sodium indicates that it causes serious eye damage .

Zukünftige Richtungen

The utilization of topical formulations containing alpha hydroxy acids (AHAs) has garnered considerable attention . This review summarizes the effectiveness of the most common topical AHA formulations, including mechanisms of action and future research directions .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha Hydroxy montelukast

CAS RN

2045402-27-3
Record name alpha Hydroxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA. HYDROXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha Hydroxy montelukast
Reactant of Route 2
Reactant of Route 2
alpha Hydroxy montelukast
Reactant of Route 3
alpha Hydroxy montelukast
Reactant of Route 4
alpha Hydroxy montelukast
Reactant of Route 5
alpha Hydroxy montelukast
Reactant of Route 6
Reactant of Route 6
alpha Hydroxy montelukast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.